(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone

Catalog No.
S13946297
CAS No.
619296-20-7
M.F
C7F2O
M. Wt
138.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethe...

CAS Number

619296-20-7

Product Name

(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone

Molecular Formula

C7F2O

Molecular Weight

138.07 g/mol

InChI

InChI=1S/C7F2O/c8-6-1-2-7(9)5(6)3-4-10

InChI Key

OGNSXPMFAJRJPZ-UHFFFAOYSA-N

Canonical SMILES

C=1=C=C(C(=C=C=O)C1F)F

(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone is an organic compound characterized by its unique structure, which includes a cyclopentatriene ring system with difluoromethyl substituents. This compound features a ylidene functional group, which contributes to its reactivity and potential applications in various

Due to its ylidene structure:

  • Electrophilic Additions: The ylidene can act as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds.
  • Cycloadditions: The cyclopentatriene moiety allows for [2+2] cycloaddition reactions, potentially leading to the formation of more complex cyclic structures.
  • Rearrangements: Under certain conditions, the compound may undergo rearrangement reactions, leading to different structural isomers.

  • Antimicrobial Activity: Many fluorinated compounds show enhanced antimicrobial properties.
  • Anticancer Potential: The reactivity of ylidene compounds may lead to cytotoxic effects against cancer cells.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can be employed to assess potential biological activities based on structural features .

Several synthetic routes can be employed to produce (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone:

  • Fluorination Reactions: Starting from cyclopentatriene derivatives, selective fluorination can introduce difluoro substituents.
  • Ylidene Formation: The ylidene can be generated through the deprotonation of suitable precursors followed by reaction with ethenone.
  • Cyclization Techniques: Cyclization methods may be used to construct the cyclopentatriene framework from simpler precursors.

The unique structure of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone suggests several potential applications:

  • Pharmaceutical Development: Its reactivity may allow it to serve as a building block in drug synthesis.
  • Material Science: Compounds with similar structures are often explored for their electronic and optical properties in materials science.
  • Agricultural Chemicals: The antimicrobial properties could make it suitable for use in agrochemicals.

Interaction studies involving (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone could focus on:

  • Protein Binding Affinity: Investigating how the compound interacts with biological macromolecules could reveal its therapeutic potential.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can help predict its efficacy and safety profile.

Several compounds share structural features or functional groups with (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-MethylcyclopentadieneCyclopentadieneExhibits different reactivity patterns due to methyl group
1,3-CyclopentadieneCyclopentadieneKnown for its diene character and reactivity
1-Fluoro-2-methylcyclopentadieneFluorinated cyclopentadieneEnhanced stability and reactivity due to fluorination
1-AcetylcyclopentatrieneCyclopentatrieneAcetyl group alters electronic properties

The uniqueness of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone lies in its difluoromethyl substituents and ylidene functionality that may confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

137.99172094 g/mol

Monoisotopic Mass

137.99172094 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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